REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:23](OC(=O)C)(=[O:25])[CH3:24].CO>ClCCl.O>[C:23]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1)(=[O:25])[CH3:24]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
307 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
313.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.54 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporate in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
Collect the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
rinse repeatedly with water
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |